molecular formula C15H12F3N3O2 B12441300 (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine

(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine

Cat. No.: B12441300
M. Wt: 323.27 g/mol
InChI Key: ZWAFVBWOCMZHPZ-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine is a complex organic compound that features a trifluoromethyl group and a quinazoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethyl iodide, aromatic halides, and various catalysts such as copper. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce dihydroquinazoline derivatives.

Scientific Research Applications

(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine is unique due to its specific combination of a quinazoline ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12F3N3O2

Molecular Weight

323.27 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]amino]acetic acid

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)13-10-6-5-8-3-1-2-4-9(8)12(10)20-14(21-13)19-7-11(22)23/h1-4H,5-7H2,(H,22,23)(H,19,20,21)

InChI Key

ZWAFVBWOCMZHPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)NCC(=O)O

Origin of Product

United States

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